molecular formula C11H15F3O2 B13495548 Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate

Cat. No.: B13495548
M. Wt: 236.23 g/mol
InChI Key: QBTYCHHTBBEQSM-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with a trifluoromethyl (-CF₃) group and an ethyl ester (-COOEt) at the C2 position. This structure combines conformational rigidity from the spiro scaffold with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. The compound’s unique substitution pattern makes it a candidate for applications requiring metabolic stability and tailored electronic properties .

Properties

Molecular Formula

C11H15F3O2

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H15F3O2/c1-2-16-8(15)10(11(12,13)14)6-9(7-10)4-3-5-9/h2-7H2,1H3

InChI Key

QBTYCHHTBBEQSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ethyl trifluoromethyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in various biochemical pathways. The spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Ethyl spiro[3.3]heptane-2-carboxylate C₁₀H₁₆O₂ 168.24 Ethyl ester at C2 Research building block; used in synthetic intermediates for drug discovery
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate (Target) C₁₁H₁₅F₃O₂* ~210.19 CF₃ and ethyl ester at C2 Enhanced lipophilicity and metabolic stability; potential pharmaceutical applications (Inferred from analogs)
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane C₉H₁₂BrF₃ 257.09 Bromomethyl and CF₃ at C2 Alkylating agent; precursor for functionalization reactions
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₁₉NO₃ 225.28 Formyl and BOC-protected amine Intermediate in bioactive molecule synthesis (e.g., RBP4 antagonists)
Ethyl 6-(BOC-amino)spiro[3.3]heptane-2-carboxylate C₁₅H₂₄N₂O₄ 296.36 BOC-protected amino group Customizable scaffold for peptide mimetics

*Assumed based on parent compound and trifluoromethyl addition.

Physicochemical and Functional Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to the parent ester, enhancing membrane permeability and bioavailability.
  • Conformational Rigidity: The spiro[3.3]heptane core reduces conformational flexibility, improving binding specificity in drug design .

Key Research Findings

Spiro Scaffold Versatility: The spiro[3.3]heptane core is adaptable to diverse substitutions (e.g., esters, amines, halogens), enabling tailored physicochemical properties .

Trifluoromethyl Advantages: -CF₃ substitution improves metabolic stability and binding affinity in bioactive molecules, as seen in diazaspiro antagonists () .

Synthetic Accessibility: Brominated and amino-functionalized derivatives () highlight the scaffold’s compatibility with standard organic transformations, such as cross-coupling and deprotection reactions .

Biological Activity

Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is a synthetic organic compound notable for its spirocyclic structure, which incorporates a trifluoromethyl group and an ester functional group. This unique configuration enhances its potential applications in medicinal chemistry, materials science, and chemical biology. Understanding its biological activity is crucial for its development as a pharmaceutical agent and other applications.

Chemical Structure and Properties

The compound has the following molecular formula: C11H15F3O2C_{11}H_{15}F_3O_2 and a molecular weight of approximately 236.23 g/mol. Its structure can be represented as:

Ethyl 2 trifluoromethyl spiro 3 3 heptane 2 carboxylate\text{Ethyl 2 trifluoromethyl spiro 3 3 heptane 2 carboxylate}

The biological activity of this compound is largely influenced by its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve the compound's pharmacokinetic properties, such as absorption and metabolic stability.

Key Mechanistic Insights:

  • Enzyme Interaction : The compound may act as a reversible inhibitor of certain enzymes, modulating their activity through competitive binding.
  • Receptor Modulation : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), which play a significant role in cell signaling pathways.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity IC50 Value (µM) Reference
Hedgehog Signaling Pathway Inhibition0.24 - 0.48
Enzyme InhibitionVaries by target
Cytotoxicity in HepG2 CellsNotable effects observed at 50 µM

Case Studies

  • Hedgehog Signaling Pathway : In a comparative study, this compound demonstrated significant inhibition of the Hedgehog signaling pathway in NIH3T3 cell lines, with IC50 values ranging from 0.24 to 0.48 µM, indicating its potential as a therapeutic agent in treating cancers associated with this pathway .
  • Cytotoxicity Assessment : A study involving HepG2 cells showed that treatment with this compound resulted in observable cytotoxic effects at concentrations around 50 µM, suggesting its utility in cancer research .

Pharmacological Applications

This compound serves as a versatile building block in medicinal chemistry, particularly for developing new pharmaceuticals targeting central nervous system disorders and cancer therapies.

Applications Include:

  • Medicinal Chemistry : As a precursor for synthesizing novel drug candidates.
  • Chemical Biology : Used as a probe to investigate enzyme mechanisms.
  • Materials Science : Explored for the development of advanced materials due to its unique structural properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound Structure Type Biological Activity
Spiro[3.3]heptaneParent CompoundLimited activity
Ethyl 2-(trifluoromethyl)cyclohexane-1-carboxylateCyclohexane derivativeModerate activity
Trifluoromethyl-substituted estersVarious structuresVaries widely

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as temperature (e.g., 110°C for Pd-catalyzed coupling in sealed tubes ), solvent choice (e.g., toluene or dichloromethane ), and inert atmospheres to suppress side reactions . Catalytic systems like Pd(dba)₃ with rac-BINAP enhance coupling efficiency for trifluoromethyl-containing intermediates . Post-synthesis purification via silica gel chromatography (0–100% EtOAc/hexanes gradients) is critical for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing the spirocyclic core and trifluoromethyl group in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve steric effects from the spiro structure and electronic effects from the trifluoromethyl group (e.g., δ 7.50–7.48 ppm for aromatic protons in intermediates ).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) validate molecular geometry, including bond angles and torsional strain in the spiro[3.3]heptane system .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 366 [M+H]⁺ for trifluoromethyl-pyrimidine derivatives ).

Q. How does the reactivity of the trifluoromethyl group influence substitution reactions in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic substitution. For example, chlorine at the 6-position in analogous spiro compounds undergoes displacement by amines or alkoxides under mild conditions . Kinetic studies using in situ IR or HPLC can monitor reaction progress and identify intermediates .

Advanced Research Questions

Q. What strategies address challenges in stereochemical control during spirocyclic ring formation?

  • Methodological Answer : Asymmetric synthesis routes, such as chiral auxiliaries or enantioselective catalysis (e.g., tert-butyl carbamate-protected diazaspiro intermediates ), enforce stereochemistry. Computational modeling (DFT) predicts transition states to guide ligand design . Racemic mixtures may require chiral chromatography (e.g., CHIRALPAK® columns) for resolution .

Q. How can computational methods predict the pharmacokinetic behavior of derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like retinol-binding protein 4 (RBP4), as seen in nonretinoid antagonists .
  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores, critical for optimizing trifluoromethyl-containing analogs .

Q. What experimental approaches resolve contradictions in reported reaction yields for trifluoromethyl-containing spirocycles?

  • Methodological Answer : Systematic reproducibility studies should compare protocols, such as Pd catalyst loadings (0.015 mmol vs. higher amounts ) or reaction times (24 hours vs. shorter durations). Kinetic profiling via LC-MS identifies side products (e.g., dehalogenation or ring-opening byproducts ).

Q. How can in vivo studies evaluate the metabolic stability of this compound’s derivatives?

  • Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C-tagged carboxylates) track metabolite formation in rodent models. LC-MS/MS quantifies hepatic clearance rates, while microsomal assays (human/rat liver microsomes) assess CYP450-mediated oxidation .

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